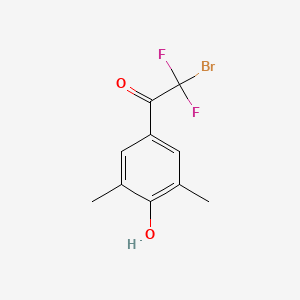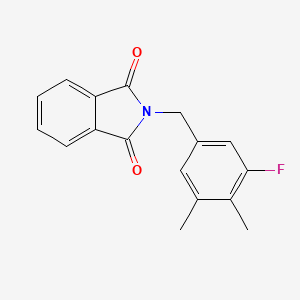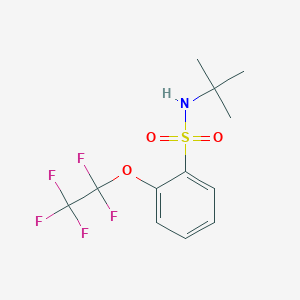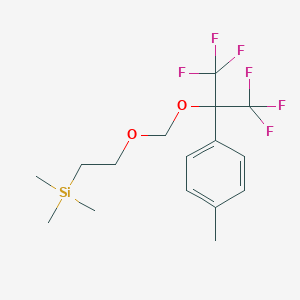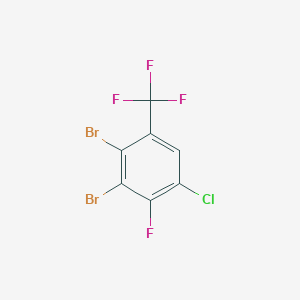![molecular formula C12H11F3O5 B6311884 2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate CAS No. 773134-20-6](/img/structure/B6311884.png)
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate (TFMPM) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a versatile reagent with a range of biochemical and physiological effects, making it a valuable tool for scientists and lab workers.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a variety of applications in scientific research. It can be used as a catalyst in organic reactions, as a reagent for the synthesis of organic compounds, and as a protective group in peptide synthesis. It has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Wirkmechanismus
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate acts as a nucleophilic reagent, meaning that it can react with other molecules and form covalent bonds. It is able to form strong bonds with a wide range of substrates, making it a useful tool in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a range of biochemical and physiological effects. It can act as a substrate for enzymes, allowing them to catalyze reactions. It can also act as an inhibitor of enzymes, preventing them from catalyzing reactions. In addition, it can act as a substrate for transporters, allowing them to transport molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. It is also non-toxic, making it safe to handle. However, it is also relatively unstable in the presence of strong acids and bases, and it can be difficult to remove from reaction mixtures.
Zukünftige Richtungen
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a wide range of potential applications in the fields of scientific research and laboratory experiments. In the future, it could be used in the synthesis of new pharmaceuticals, materials, and other organic compounds. It could also be used as a reagent in the development of new catalysts and as a protective group in peptide synthesis. Additionally, it could be used as a substrate or inhibitor of enzymes, allowing scientists to study the effects of these enzymes in greater detail. Finally, it could be used as a substrate for transporters, allowing scientists to study the transport of molecules across cell membranes.
Synthesemethoden
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate is synthesized through a simple, three-step process. First, an aqueous solution of trifluoromethoxybenzaldehyde is reacted with dimethyl malonate in the presence of a base such as sodium hydroxide. The resulting product is then treated with a strong acid such as hydrochloric acid to form a precipitate, which is filtered and washed with water. The final product is a white solid.
Eigenschaften
IUPAC Name |
dimethyl 2-[4-(trifluoromethoxy)phenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)9(11(17)19-2)7-3-5-8(6-4-7)20-12(13,14)15/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKILQWKAMETPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
